
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is a chemical compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazine ring substituted with an ethyl group, a methylthio group, and a hydroiodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide typically involves the reaction of 1-ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydroiodide salt. The reaction conditions may include specific temperatures, solvents, and catalysts to optimize the yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high efficiency in the production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or other reduced forms.
Substitution: The methylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine
- 1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydrochloride
Uniqueness
1-Ethyl-1,2,3,6-tetrahydro-4-(methylthio)-1,3,5-triazine Hydroiodide is unique due to the presence of the hydroiodide ion, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for specific applications where the hydroiodide ion plays a crucial role.
Propriétés
Formule moléculaire |
C6H14IN3S |
|---|---|
Poids moléculaire |
287.17 g/mol |
Nom IUPAC |
3-ethyl-6-methylsulfanyl-2,4-dihydro-1H-1,3,5-triazine;hydroiodide |
InChI |
InChI=1S/C6H13N3S.HI/c1-3-9-4-7-6(10-2)8-5-9;/h3-5H2,1-2H3,(H,7,8);1H |
Clé InChI |
RLGSNRNGXQVYBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN1CNC(=NC1)SC.I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


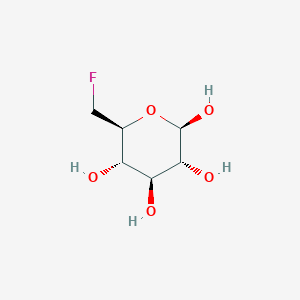
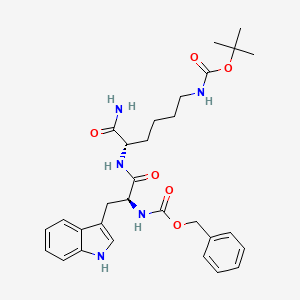
![2,2-Difluoro-6-azabicyclo[3.2.2]nonane-5-carboxylic acid](/img/structure/B12280255.png)
![1-Iodobicyclo[1.1.1]pentane](/img/structure/B12280259.png)
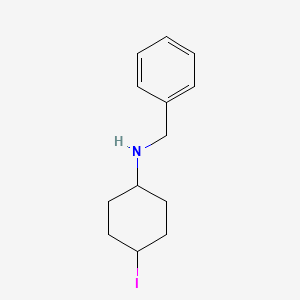
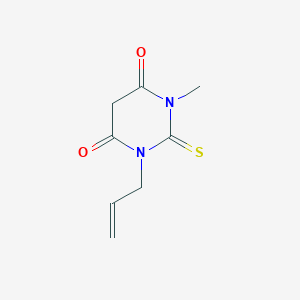
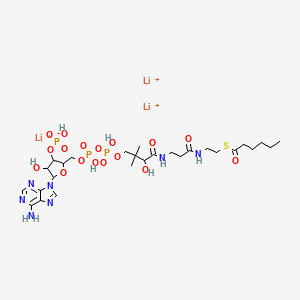
![1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone](/img/structure/B12280272.png)
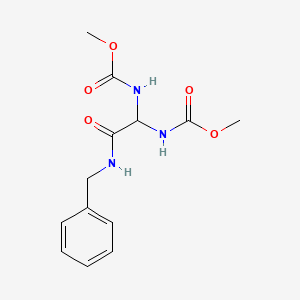


![Sodium;6-[(2-carboxy-2-thiophen-3-ylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B12280294.png)
![1-[(2S)-2-Pyrrolidinylmethyl]-1H-imidazole 2HCl](/img/structure/B12280295.png)
![Benzyl 3,8-diazabicyclo[4.2.0]octane-8-carboxylate](/img/structure/B12280306.png)
